molecular formula C15H12ClN3S B2877729 N-(4-chloro-3-methylphenyl)-2-[(2-furylmethyl)amino]-4-methyl-1,3-thiazole-5-carboxamide CAS No. 1029783-92-3

N-(4-chloro-3-methylphenyl)-2-[(2-furylmethyl)amino]-4-methyl-1,3-thiazole-5-carboxamide

Cat. No. B2877729
CAS RN: 1029783-92-3
M. Wt: 301.79
InChI Key: UQGHBFMYFBJAMF-UHFFFAOYSA-N
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Description

N-(4-chloro-3-methylphenyl)-2-[(2-furylmethyl)amino]-4-methyl-1,3-thiazole-5-carboxamide is a useful research compound. Its molecular formula is C15H12ClN3S and its molecular weight is 301.79. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Research has developed efficient methods for synthesizing thiazole derivatives, emphasizing their potential in creating compounds with significant biological activities. For example, studies have described the synthesis of thiazolo[5,4-d]pyrimidines with properties that may be useful in creating molluscicidal agents, indicating their potential in controlling schistosomiasis by targeting snail populations (El-bayouki & Basyouni, 1988)[https://consensus.app/papers/thiazolo54dpyrimidines-molluscicidal-properties-elbayouki/20ad4828e60456549d9926ee4715d69c/?utm_source=chatgpt]. Another study reported the synthesis of 2,4,5-trisubstituted thiazoles through chemoselective thionation-cyclization of functionalized enamides, highlighting a route to introduce various functional groups into the thiazole ring (Kumar, Parameshwarappa, & Ila, 2013)[https://consensus.app/papers/synthesis-245trisubstituted-thiazoles-lawessons-kumar/03e644c9baf75f58b20c269f7b53fc5e/?utm_source=chatgpt].

Biological Applications

Thiazole derivatives have been synthesized and evaluated for their potential in medical applications, including anticancer and antimicrobial activities. For instance, new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives were synthesized and screened for their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, showing promise as anticancer agents (Hassan, Hafez, & Osman, 2014)[https://consensus.app/papers/synthesis-characterization-cytotoxicity-some-hassan/7a9924f68ac25572ac54a8d07060f32d/?utm_source=chatgpt]. Similarly, novel bis-α,β-unsaturated ketones and other derivatives were prepared and evaluated for their antimicrobial activity, further demonstrating the versatility of thiazole compounds in developing new therapeutic agents (Altalbawy, 2013)[https://consensus.app/papers/synthesis-antimicrobial-evaluation-some-novel-altalbawy/635974ddaa215d2f862c27a7be1d39df/?utm_source=chatgpt].

Catalytic and Synthetic Applications

Thiazole derivatives have also been utilized as ligands in catalysis, illustrating their application in facilitating chemical reactions. A study on bimetallic composite catalysts for the synthesis of arylated furans and thiophenes in aqueous media used a thiazole derivative as a ligand, showcasing the compound's role in enhancing catalytic efficiency (Bumagin, Petkevich, Kletskov, Alekseyev, & Potkin, 2019)[https://consensus.app/papers/catalysts-synthesis-arylated-furans-thiophenes-media-bumagin/49c0a939bb865e7eb2e62f0896789410/?utm_source=chatgpt].

properties

IUPAC Name

4-(4-chlorophenyl)-N-(5-methylpyridin-2-yl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3S/c1-10-2-7-14(17-8-10)19-15-18-13(9-20-15)11-3-5-12(16)6-4-11/h2-9H,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQGHBFMYFBJAMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)NC2=NC(=CS2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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